molecular formula C12H13O2Si B14497203 Dimethoxy(naphthalen-1-yl)silyl CAS No. 63451-92-3

Dimethoxy(naphthalen-1-yl)silyl

Cat. No.: B14497203
CAS No.: 63451-92-3
M. Wt: 217.31 g/mol
InChI Key: SDPOFNTZSNJJCI-UHFFFAOYSA-N
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Description

Dimethoxy(naphthalen-1-yl)silyl is a compound that features a naphthalene ring substituted with dimethoxy groups and a silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxy(naphthalen-1-yl)silyl typically involves the reaction of naphthalene derivatives with silylating agents. One common method is the reaction of naphthalene with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(naphthalen-1-yl)silyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Dimethoxy(naphthalen-1-yl)silyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Dimethoxy(naphthalen-1-yl)silyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Dimethoxy(naphthalen-2-yl)silyl
  • Dimethoxy(phenyl)silyl
  • Dimethoxy(biphenyl)silyl

Uniqueness

Dimethoxy(naphthalen-1-yl)silyl is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63451-92-3

Molecular Formula

C12H13O2Si

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C12H13O2Si/c1-13-15(14-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

SDPOFNTZSNJJCI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC2=CC=CC=C21)OC

Origin of Product

United States

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